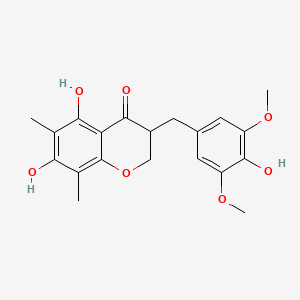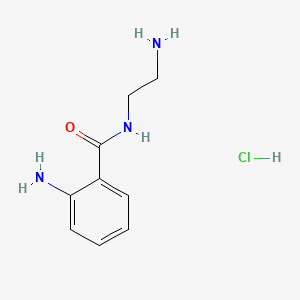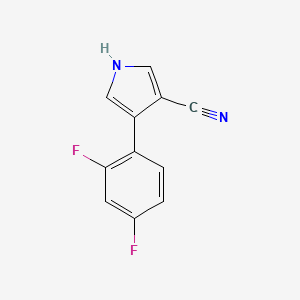![molecular formula C13H17N3 B571643 2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile CAS No. 1353254-17-7](/img/structure/B571643.png)
2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.29 . It is categorized under amines, aromatics, and miscellaneous compounds . This compound is also known to be an impurity of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor in the class of oral antidiabetic drugs .
Molecular Structure Analysis
The molecular structure of 2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile consists of a benzonitrile group attached to a 3-aminopiperidine group via a methylene bridge . The presence of the nitrogen in the piperidine ring and the nitrile group contributes to the compound’s reactivity and its interactions with biological targets.Physical And Chemical Properties Analysis
2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile is a solid compound with a molecular weight of 215.29 . It is recommended to be stored at 2-8°C in a refrigerator . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.科学的研究の応用
Drug Design and Synthesis
Piperidine derivatives, including “2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . They show a wide variety of biological activities and are a vital fundament in the production of drugs .
Antiviral Applications
Piperidine derivatives also have potential antiviral applications . They are being explored for their potential to inhibit the replication of various viruses .
Antimalarial Applications
Piperidine derivatives are being utilized as antimalarial agents . They have shown promising results in inhibiting the growth of malaria parasites .
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown antimicrobial and antifungal properties . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial and antifungal drugs .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have analgesic and anti-inflammatory properties . They can help in relieving pain and reducing inflammation, making them potential candidates for the development of new analgesic and anti-inflammatory drugs .
Antipsychotic Applications
Piperidine derivatives are being utilized as antipsychotic agents . They can help in managing symptoms of various psychiatric disorders, making them useful in the treatment of these conditions .
作用機序
Target of Action
The primary target of 2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in stimulating insulin secretion in response to meals.
Mode of Action
The compound interacts with DPP-4, inhibiting its activity . This inhibition results in increased levels of incretin hormones, leading to enhanced insulin secretion, reduced glucagon release, and consequently, a decrease in blood glucose levels.
Biochemical Pathways
The inhibition of DPP-4 affects the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to meals and stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-4, the compound prolongs the action of these hormones, leading to more effective glucose control .
Result of Action
The result of the compound’s action is improved blood glucose control. By inhibiting DPP-4 and enhancing the action of incretin hormones, it promotes insulin secretion and reduces glucagon release, leading to lower blood glucose levels .
特性
IUPAC Name |
2-[(3-aminopiperidin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-8-11-4-1-2-5-12(11)9-16-7-3-6-13(15)10-16/h1-2,4-5,13H,3,6-7,9-10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPGXWIAFSBUSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-2-(2-morpholino-5-(morpholinosulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B571563.png)

![(Alphar,betar)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol](/img/structure/B571565.png)



![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(3-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571570.png)


![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B571577.png)

